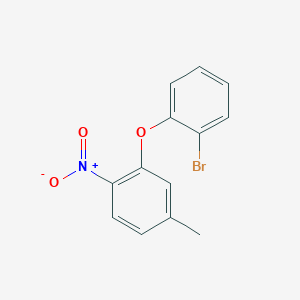

2-(2-Bromphenoxy)-4-methyl-1-nitrobenzol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is an organic compound that belongs to the class of bromophenoxy derivatives. This compound is characterized by the presence of a bromine atom, a phenoxy group, a methyl group, and a nitro group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Wissenschaftliche Forschungsanwendungen

Table 1: Synthesis Methods Overview

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), Acids | 60-92 | |

| Electrophilic Aromatic Substitution | Bromobenzene, Nitro Compounds | Varies |

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to new therapeutic agents. For instance, derivatives of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene have shown promise in the development of anti-inflammatory drugs due to their ability to inhibit specific pathways involved in inflammation.

Case Study: Anti-inflammatory Activity

A study demonstrated that certain derivatives exhibited significant anti-inflammatory effects in vitro, suggesting their potential use in treating conditions like arthritis and other inflammatory diseases.

Material Science

In material science, 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is utilized as a precursor for synthesizing polymers and resins. Its bromine content facilitates cross-linking reactions that are crucial for developing durable materials.

Case Study: Polymer Synthesis

Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and composites.

While the compound shows potential therapeutic benefits, it is essential to consider its toxicity profile. Studies indicate that it can be harmful if ingested or if it comes into contact with skin, necessitating careful handling in laboratory settings.

Table 2: Toxicological Data

Wirkmechanismus

Target of Action

Similar compounds have been shown to interact with various proteins and enzymes in the body

Mode of Action

The exact mode of action of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is not well-understood. It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects. The bromophenoxy group may also participate in halogen bonding, a type of non-covalent interaction that can significantly influence the binding affinity of the compound to its targets .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation

Pharmacokinetics

Similar compounds have been shown to have variable bioavailability, depending on factors such as their chemical structure, formulation, route of administration, and the physiological condition of the individual .

Result of Action

Similar compounds have been shown to exert various effects at the molecular and cellular level, including modulation of enzyme activity, alteration of gene expression, and induction of cell death

Action Environment

The action, efficacy, and stability of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other compounds that can interact with the compound, and the physiological condition of the individual .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene typically involves the reaction of 2-bromophenol with 4-methyl-1-nitrobenzene under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Bromophenoxy)-4-methyl-1-aminobenzene.

Reduction: Formation of 2-(2-Bromophenoxy)-4-methyl-1-aminobenzene.

Substitution: Formation of various substituted phenoxy derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromophenol: Shares the bromophenoxy structure but lacks the nitro and methyl groups.

4-Methyl-1-nitrobenzene: Contains the nitro and methyl groups but lacks the bromophenoxy structure.

2-(4-Bromophenoxy)benzoic acid: Similar structure with a carboxylic acid group instead of a nitro group.

Uniqueness

2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is unique due to the combination of its bromine, phenoxy, methyl, and nitro groups. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Biologische Aktivität

2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and applications in various fields, including medicinal chemistry and environmental science.

The molecular formula of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is C13H10BrNO3, with a molecular weight of 304.13 g/mol. The compound features a bromophenoxy group, which is known to enhance biological activity through various interactions.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of bromine in aromatic compounds can enhance their ability to disrupt microbial cell membranes, leading to increased antibacterial activity. Research has shown that halogenated compounds often demonstrate improved binding affinity to bacterial enzymes compared to their non-halogenated counterparts.

Anticancer Activity

In vitro studies have demonstrated that 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene exhibits significant antiproliferative effects against various cancer cell lines. The compound's mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell survival and proliferation. For example, studies have reported IC50 values indicating effective concentrations required to inhibit cell growth in tumor models .

The biological activity of 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene is thought to stem from its ability to interact with cellular targets such as enzymes and receptors. The nitro group can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can modify biomolecules like proteins and nucleic acids . This reactivity may contribute to the compound's anticancer and antimicrobial properties.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the efficacy of various nitro-substituted phenolic compounds, including 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene, against breast cancer cells. The results showed that this compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 2: Environmental Impact

Research has also explored the environmental implications of halogenated compounds like 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene. A retrospective study highlighted its persistence in aquatic environments and potential bioaccumulation in marine organisms, raising concerns about its ecological effects and necessitating further investigation into its environmental fate .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Application Area |

|---|---|---|---|

| 2-(2-Bromophenoxy)-4-methyl-1-nitrobenzene | Anticancer, Antimicrobial | ~10 | Medicinal Chemistry |

| 4-Bromo-2-methyl-1-nitrobenzene | Antimicrobial | ~15 | Environmental Science |

| 1-Bromo-4-methyl-2-nitrobenzene | Insecticidal | ~5 | Agricultural Chemistry |

Eigenschaften

IUPAC Name |

2-(2-bromophenoxy)-4-methyl-1-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c1-9-6-7-11(15(16)17)13(8-9)18-12-5-3-2-4-10(12)14/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCBCKMNZVMMQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.